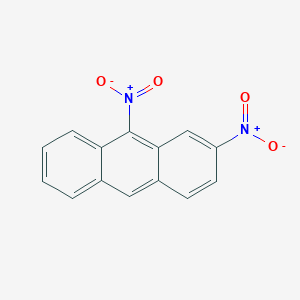

2,9-Dinitroanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,9-dinitroanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)11-6-5-10-7-9-3-1-2-4-12(9)14(16(19)20)13(10)8-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKKCRIBUXLWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448523 | |

| Record name | 2,9-dinitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234076-75-6 | |

| Record name | 2,9-dinitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,9-Dinitroanthracene CAS 234076-75-6 properties

An In-depth Technical Guide to 2,9-Dinitroanthracene (CAS 234076-75-6)[1][2]

Audience: Researchers, Chemical Engineers, and Drug Development Professionals. Scope: Physicochemical characterization, synthesis pathways, structural analysis, and safety protocols.

Core Directive & Executive Summary

This compound (2,9-DNA) is a specific regioisomer of dinitroanthracene, distinct from the more common 9,10-dinitroanthracene.[1] While the 9,10-isomer forms readily via direct nitration due to the high reactivity of the meso positions, the 2,9-isomer represents an asymmetric substitution pattern involving one meso (9) and one lateral (2) position.[1]

This structural asymmetry imparts unique electronic properties, making 2,9-DNA valuable in organic electronics (n-type semiconductors) , environmental toxicology standards (as a specific Nitro-PAH marker), and as a specialized intermediate in the synthesis of asymmetric anthraquinones for pharmaceutical intercalators .[1]

This guide synthesizes available data with first-principles organic chemistry to provide a comprehensive technical profile.

Chemical Identity & Physicochemical Properties

The asymmetry of 2,9-DNA results in a dipole moment distinct from the centrosymmetric 9,10-isomer, influencing its solubility and crystal packing.[1]

Table 1: Technical Specifications

| Property | Data / Value | Note |

| CAS Registry Number | 234076-75-6 | Specific to the 2,9-isomer.[1][2][3][4][5] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₄H₈N₂O₄ | |

| Molecular Weight | 268.23 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitro-PAHs.[1] |

| Density | 1.479 ± 0.06 g/cm³ | Predicted [1].[1] |

| Boiling Point | 485.7 ± 25.0 °C | At 760 mmHg (Predicted) [1].[1] |

| Melting Point | > 250 °C (Est.)[1] | High thermal stability expected; 9,10-isomer melts at ~294°C. |

| Solubility | Low in water; Soluble in DCM, Toluene, DMF.[1] | Lipophilic character.[1] |

| Electronic Character | Electron Acceptor (n-type) | Due to two electron-withdrawing -NO₂ groups.[1] |

Synthesis & Production Methodologies

Synthesizing 2,9-DNA is chemically challenging because the 9 and 10 positions of anthracene are significantly more nucleophilic than the 1, 2, 3, or 4 positions.[1] Direct nitration of anthracene almost exclusively yields 9-nitroanthracene followed by 9,10-dinitroanthracene.[1]

To access the 2,9-isomer, a stepwise directing strategy is required.[1]

Primary Synthetic Route: Nitration of 2-Nitroanthracene[1]

This protocol relies on obtaining 2-nitroanthracene first (often via modified nitration with pyridinium nitrate or reduction of 2-nitroanthraquinone), followed by a controlled electrophilic aromatic substitution which targets the most reactive remaining position: the meso (9) carbon.[1]

Mechanism:

-

Precursor: 2-Nitroanthracene (Ring A substituted).[1]

-

Activation: The meso positions (9 and 10) remain the most electron-rich despite the deactivating effect of the 2-nitro group.[1]

-

Regioselectivity: Nitration occurs at C9 (or C10, which is chemically distinct in this isomer but often leads to mixtures).[1] Purification is required to isolate the 2,9-isomer from the 2,10-isomer.[1]

DOT Visualization: Synthesis Pathway

Figure 1: Synthetic logic flow distinguishing the 2,9-isomer pathway from the common 9,10-isomer route.[1]

Experimental Protocol (Theoretical Adaptation)

Note: This protocol is adapted from standard nitro-PAH methodologies [2, 3].[1]

-

Starting Material: Dissolve 1.0 eq of 2-nitroanthracene in Glacial Acetic Acid.

-

Nitration: Add 1.1 eq of Fuming Nitric Acid (HNO₃) dropwise at 0–5°C.

-

Critical Control: Temperature must be kept low to prevent over-nitration or oxidation to anthraquinones.[1]

-

-

Reaction: Stir for 2 hours, allowing the temperature to rise to 20°C.

-

Quenching: Pour mixture into ice water.

-

Purification: The crude precipitate contains 2,9-DNA and 2,10-DNA.[1]

Structural & Electronic Analysis

The this compound molecule features a "T-shape" electronic withdrawal pattern.[1]

-

C9-Nitro: Sterically crowded by the peri-hydrogens (H1 and H8), forcing the nitro group to rotate out of the aromatic plane (approx. 60–90° twist).[1] This reduces conjugation but maintains strong inductive withdrawal.[1]

-

C2-Nitro: Less sterically hindered, allowing for better planarity and resonance conjugation with the anthracene backbone.[1]

Implication for Applications:

-

Fluorescence Quenching: Like most nitro-PAHs, 2,9-DNA exhibits strong fluorescence quenching due to efficient Intersystem Crossing (ISC) induced by the nitro groups.[1]

-

Mutagenicity: Nitro-PAHs are potent mutagens.[1] The specific orientation of the nitro groups in 2,9-DNA affects its metabolic activation by nitroreductases [4].[1]

Applications

-

Environmental Standard (Nitro-PAH Analysis): Used as a reference standard in GC-MS and HPLC analysis of diesel exhaust particulates and atmospheric pollution.[1] Differentiating the 2,9-isomer from the 9,10-isomer is critical for accurate source apportionment.[1]

-

Organic Semiconductors: The electron-deficient nature of the anthracene core (due to two -NO₂ groups) makes 2,9-DNA a candidate for n-type organic field-effect transistors (OFETs) .[1] It facilitates electron transport, contrasting with the p-type behavior of unsubstituted anthracene.[1]

-

Precursor for Asymmetric Anthraquinones: Oxidation of this compound yields 2-nitroanthraquinone (with loss of the 9-nitro group) or specific di-substituted derivatives used in the synthesis of DNA-intercalating anticancer drugs.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

-

H351: Suspected of causing cancer (General Nitro-PAH classification).[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood. Use a glove box for weighing powder to prevent inhalation.[1]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

-

Waste Disposal: Segregate as hazardous organic waste (Nitrated compounds).[1] Do not mix with strong bases or reducing agents (risk of exothermic decomposition).[1]

-

Decontamination: In case of spill, wipe with DCM-soaked pads, then wash surface with ethanolic KOH (carefully) to degrade the compound, followed by water.[1]

References

-

ChemicalBook. (2024).[1] this compound Properties and MSDS. Link

-

Radner, F. (1983).[1][7] Nitration of Polycyclic Aromatic Hydrocarbons with Dinitrogen Tetroxide. Acta Chemica Scandinavica.

-

Organic Syntheses. (1941).[1] 9-Nitroanthracene.[1][8] Org. Synth. 1941, 21, 87. Link

-

IPCS INCHEM. (2003).[1] Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229). World Health Organization.[1][9] Link

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. This compound | 234076-75-6 [amp.chemicalbook.com]

- 3. evitachem.com [evitachem.com]

- 4. Page loading... [guidechem.com]

- 5. evitachem.com [evitachem.com]

- 6. guidechem.com [guidechem.com]

- 7. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the products of anthracene nitration? - Blog [zbwhr.com]

- 9. Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003) [inchem.org]

An In-Depth Technical Guide to Dinitroanthracene Isomers: Structure, Properties, and Characterization

Introduction

Dinitroanthracene, a nitrated polycyclic aromatic hydrocarbon, represents a class of compounds with significant research interest due to the influence of nitro group substitution on the electronic and chemical properties of the anthracene core. The specific positioning of the two nitro groups on the anthracene skeleton gives rise to numerous isomers, each with potentially unique characteristics. While isomers such as 9,10-dinitroanthracene are well-documented, others, including 2,9-dinitroanthracene, are less commonly encountered in literature, highlighting the isomeric diversity and the analytical challenges in their differentiation. This guide provides a comprehensive overview of the chemical structure and molecular weight of dinitroanthracenes, with a focused examination of the well-characterized 9,10-dinitroanthracene as a representative example.

Core Molecular Features of Dinitroanthracene

All dinitroanthracene isomers share a common molecular formula and, consequently, the same molecular weight. These fundamental properties are derived from the addition of two nitro groups (-NO₂) to the anthracene (C₁₄H₁₀) backbone, replacing two hydrogen atoms.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 268.22 g/mol | [1][2] |

| Monoisotopic Mass | 268.04840674 Da | [1][4] |

The key differentiator between the various dinitroanthracene compounds is the specific attachment points of the two nitro functional groups on the anthracene ring system.

Chemical Structure of this compound

The structure of this compound is defined by the placement of nitro groups at the 2nd and 9th positions of the anthracene core. The IUPAC name for this specific isomer is this compound.

Caption: Chemical structure of this compound.

Case Study: 9,10-Dinitroanthracene (CAS: 33685-60-8)

In contrast to the limited data on the 2,9-isomer, 9,10-dinitroanthracene is a well-characterized compound and serves as a valuable reference for understanding the properties of dinitroanthracenes.

Chemical and Physical Properties of 9,10-Dinitroanthracene:

| Property | Value | Source |

| IUPAC Name | 9,10-dinitroanthracene | [1] |

| CAS Number | 33685-60-8 | [1][2][3] |

| Molecular Formula | C₁₄H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 268.22 g/mol | [1][2] |

| Boiling Point | 464.8±35.0 °C at 760 mmHg | [3] |

| Density | 1.5±0.1 g/cm³ | [3] |

| Flash Point | 234.4±18.7 °C | [3] |

Synthesis and Isomer Differentiation: A Technical Perspective

The synthesis of dinitroanthracene isomers typically involves the nitration of anthracene or a substituted anthracene derivative. The direct nitration of anthracene often leads to a mixture of isomers, with the 9- and 10- positions being particularly reactive. The formation of specific isomers like this compound would likely require a more complex, multi-step synthetic route, potentially involving protecting groups or starting from a pre-functionalized anthracene.

For instance, the synthesis of 9-nitroanthracene can be achieved by the nitration of anthracene in glacial acetic acid.[5][6] Further nitration of 9-nitroanthracene would be expected to yield a mixture of dinitro isomers, the composition of which would depend on the reaction conditions. The separation and purification of these isomers from the reaction mixture present a significant challenge. Techniques such as fractional crystallization and chromatography are essential for isolating a single, pure isomer.

The differentiation between dinitroanthracene isomers relies on a combination of analytical techniques:

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the substitution pattern on the anthracene core by analyzing the chemical shifts and coupling constants of the aromatic protons.

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate different isomers based on their polarity and volatility.

-

Mass Spectrometry (MS): While all isomers have the same molecular weight, fragmentation patterns in the mass spectrum may provide clues to the substitution pattern.

Safety and Handling

Dinitroanthracene and its isomers should be handled with care in a laboratory setting. As a class of compounds, nitroaromatics can be hazardous. For 9,10-dinitroanthracene, it is classified as causing skin irritation and serious eye damage.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated fume hood.

Conclusion

The study of this compound and other dinitroanthracene isomers is an area that warrants further investigation to fully characterize their properties and potential applications. While data on less common isomers is scarce, a thorough understanding of well-characterized compounds like 9,10-dinitroanthracene provides a solid foundation for researchers. The synthesis and isolation of pure dinitroanthracene isomers remain a key challenge, requiring sophisticated synthetic strategies and analytical techniques for successful characterization.

References

-

PubChem. 9,10-Dinitroanthracene. National Center for Biotechnology Information. [Link]

-

PubChem. 1,8-Dinitro-9,10-anthraquinone. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 73621-46-2,9,10-dihydro-9,10-dinitroanthracene. [Link]

-

CompTox Chemicals Dashboard. 1,4-Dinitroanthracene-9,10-dione. U.S. Environmental Protection Agency. [Link]

-

PubChemLite. 9,10-dinitroanthracene (C14H8N2O4). [Link]

-

ECHA. 2,7-dinitroanthraquinone. European Chemicals Agency. [Link]

-

Chemsrc. 9,10-Dinitroanthracene | CAS#:33685-60-8. [Link]

-

Organic Syntheses. 9-nitroanthracene. [Link]

-

PubMed. Formation of nitroanthracene and anthraquinone from the heterogeneous reaction between NO2 and anthracene adsorbed on NaCl particles. [Link]

-

CDN. Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. [Link]

-

LookChem. Synthesis of 9-Nitroanthracene. [Link]

Sources

- 1. 9,10-Dinitroanthracene | C14H8N2O4 | CID 154901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. 9,10-Dinitroanthracene | CAS#:33685-60-8 | Chemsrc [chemsrc.com]

- 4. PubChemLite - 9,10-dinitroanthracene (C14H8N2O4) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 9-Nitroanthracene - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to the Distinctions Between 2,9-Dinitroanthracene and 9,10-Dinitroanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of two dinitroanthracene isomers: 2,9-dinitroanthracene and 9,10-dinitroanthracene. While both compounds share the same molecular formula, the positional isomerism of the nitro groups on the anthracene core imparts distinct structural, spectroscopic, and reactive properties. This guide will delve into the synthesis, physicochemical characteristics, spectroscopic signatures, and potential applications of each isomer, highlighting the critical differences that are of interest to researchers in organic synthesis, materials science, and drug development. A significant information gap exists in the scientific literature regarding the this compound isomer, in stark contrast to the well-documented 9,10-dinitroanthracene. This guide will thoroughly explore the available data for both, while also addressing the challenges and implications of this disparity in research focus.

Introduction: The Significance of Positional Isomerism in Dinitroanthracenes

Anthracene, a polycyclic aromatic hydrocarbon (PAH), serves as a versatile scaffold in the development of a wide array of functional molecules. Nitration of the anthracene core introduces nitro groups that can profoundly influence the electronic properties, reactivity, and potential biological activity of the resulting derivatives. The specific positions of these nitro groups give rise to a variety of isomers, each with a unique set of characteristics. This guide focuses on the comparison between this compound and the more extensively studied 9,10-dinitroanthracene. Understanding the nuances between these isomers is crucial for their targeted synthesis and application.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between this compound and 9,10-dinitroanthracene lies in the substitution pattern of the nitro groups on the anthracene framework.

2.1. 9,10-Dinitroanthracene: The Symmetric Isomer

In 9,10-dinitroanthracene, the nitro groups are positioned at the meso- or central-ring carbons (C9 and C10). This symmetrical arrangement has a significant impact on the molecule's properties.

-

Structure: The molecule possesses a higher degree of symmetry compared to its 2,9-counterpart.

Table 1: Physicochemical Properties of 9,10-Dinitroanthracene

| Property | Value | Source(s) |

| Density | 1.479 - 1.5 g/cm³ | [3][4] |

| Boiling Point | 464.8 °C at 760 mmHg | [3][4] |

| Flash Point | 234.4 °C | [3][4] |

| Refractive Index | 1.765 | [3] |

2.2. This compound: The Asymmetric Isomer

In contrast, this compound features one nitro group on a lateral ring (C2) and another on the central ring (C9). This asymmetry is expected to lead to different electronic and steric environments within the molecule.

Synthesis and Reactivity: Divergent Pathways

The synthetic routes to and the chemical reactivity of these isomers are dictated by the directing effects of the anthracene nucleus and the substituents.

3.1. Synthesis of 9,10-Dinitroanthracene

The synthesis of 9,10-dinitroanthracene typically proceeds from anthracene or its mono-nitro derivative, 9-nitroanthracene. The meso-positions (9 and 10) of anthracene are the most reactive sites for electrophilic attack.

Experimental Protocol: Synthesis of 9-Nitroanthracene (Precursor to 9,10-Dinitroanthracene)

This protocol is adapted from established methods for the nitration of anthracene[5].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and mechanical stirrer, suspend finely powdered anthracene (0.112 mole) in glacial acetic acid (80 mL).

-

Nitration: While maintaining the temperature at 20–25 °C using a water bath, slowly add concentrated nitric acid (0.126 mole) with vigorous stirring. The temperature should not exceed 30 °C.

-

Reaction Progression: Continue stirring for approximately 30 minutes after the addition is complete, or until a clear solution is obtained. Stir for an additional 30 minutes.

-

Intermediate Formation: Filter the solution to remove any unreacted anthracene. To the filtrate, slowly add a mixture of concentrated hydrochloric acid (0.60 mole) and glacial acetic acid (50 mL) with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.

-

Isolation and Treatment: Isolate the precipitate by suction filtration and wash with glacial acetic acid and then water until neutral. Triturate the product with a warm 10% sodium hydroxide solution.

-

Purification: Separate the crude 9-nitroanthracene by suction filtration, wash thoroughly with warm water until neutral, and then air-dry. Recrystallize from glacial acetic acid to obtain bright orange-yellow needles.

Further nitration of 9-nitroanthracene would be expected to yield 9,10-dinitroanthracene, although specific high-yield protocols for this second step are less commonly detailed.

3.2. Synthesis of this compound

The synthesis of this compound presents a greater challenge due to the lower reactivity of the lateral rings of anthracene towards electrophilic substitution. A potential route could involve the nitration of 2-nitroanthracene. However, detailed and verified experimental protocols for the synthesis of this compound are not readily found in the scientific literature.

3.3. Comparative Reactivity

The differing electronic and steric environments of the nitro groups in the two isomers suggest distinct reactivity profiles.

-

9,10-Dinitroanthracene: The two nitro groups are in a sterically hindered environment, which can influence their participation in chemical reactions. The photochemical conversion of 9,10-dinitroanthracene to anthraquinone has been studied, indicating a unique solid-state reactivity[6][7][8][9]. The polarographic behavior of 9,10-dinitroanthracene shows a single reversible two-electron reduction wave, which differs from the two one-electron waves observed for 9-nitroanthracene[10].

-

This compound: The nitro group at the 2-position is less sterically hindered than those at the 9- and 10-positions. This could lead to different reactivity in, for example, nucleophilic aromatic substitution reactions. However, without experimental data, this remains a theoretical consideration.

Spectroscopic Characterization: Unambiguous Identification

Spectroscopic techniques are essential for the definitive identification and differentiation of these isomers.

4.1. Spectroscopic Data for 9,10-Dinitroanthracene

-

Infrared (IR) Spectroscopy: The IR spectrum of 9,10-dinitroanthracene will show characteristic absorption bands for the nitro group (NO₂) symmetric and asymmetric stretching vibrations.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (268.22 g/mol ).[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its symmetry, the ¹H NMR spectrum of 9,10-dinitroanthracene is expected to be relatively simple, showing signals for the aromatic protons on the lateral rings.

4.2. Predicted Spectroscopic Data for this compound

-

Infrared (IR) Spectroscopy: Similar to the 9,10-isomer, the IR spectrum should display characteristic NO₂ stretching bands.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would be identical to that of the 9,10-isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be significantly more complex than those of the 9,10-isomer due to the lack of symmetry. Each aromatic proton and carbon would likely give a distinct signal, providing a clear method for differentiation.

The absence of published experimental spectroscopic data for this compound is a major impediment to its unambiguous identification and characterization.

Applications and Future Directions

The applications of dinitroanthracenes are intrinsically linked to their chemical and physical properties.

-

9,10-Dinitroanthracene: This isomer has been investigated for its role in the synthesis of luminescent carbon quantum dots[11][12]. Its photochemical reactivity also suggests potential applications in materials science[6][7][8][9].

-

This compound: The potential applications of this isomer remain unexplored due to the lack of available material and characterization data. The asymmetry of the molecule could lead to interesting optical or electronic properties, making it a target for future research should a viable synthetic route be developed.

Conclusion: A Tale of One Well-Known and One Elusive Isomer

This technical guide has highlighted the key differences and the significant knowledge gap between this compound and 9,10-dinitroanthracene. While 9,10-dinitroanthracene is a well-characterized compound with established physicochemical properties and a defined synthetic pathway, this compound remains a largely enigmatic molecule. The lack of available data for the 2,9-isomer underscores the challenges associated with its synthesis and the historical focus on the more reactive meso-positions of the anthracene core.

For researchers, scientists, and drug development professionals, this disparity presents both a challenge and an opportunity. The development of a reliable synthetic route to this compound would open the door to exploring its unique properties and potential applications, which may differ significantly from its well-studied symmetric counterpart. Further research into the synthesis and characterization of less common dinitroanthracene isomers is crucial for a comprehensive understanding of this important class of compounds and for unlocking their full potential in various scientific fields.

References

[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 154901, 9,10-Dinitroanthracene. [Link].

[3] MOLBASE. 9,10-DINITROANTHRACENE | 33685-60-8. [Link].

[2] PubChem. 9,10-Dinitroanthracene. [Link].

[5] Organic Syntheses. 9-nitroanthracene. [Link].

[6] ResearchGate. Crystal-to-Crystal Photoinduced Reaction of Dinitroanthracene to Anthraquinone | Request PDF. [Link].

[7] RSC Publishing. Isomer-dependent reactivity in the solid state: topochemical [4 + 4] vs. [4 + 2] cycloaddition reactions. [Link].

[13] U.S. Environmental Protection Agency. 1,4-Dinitroanthracene-9,10-dione Properties. [Link].

[8] Journal of the American Chemical Society. Crystal-to-Crystal Photoinduced Reaction of Dinitroanthracene to Anthraquinone. [Link].

[4] ChemSrc. 9,10-Dinitroanthracene | CAS#:33685-60-8. [Link].

[9] PubMed. Crystal-to-crystal photoinduced reaction of dinitroanthracene to anthraquinone. [Link].

[11] ResearchGate. Photographs of mixtures of 9,10-dinitroanthracene and each solvent... [Link].

[12] ResearchGate. DLS spectra for mixtures of 9,10-dinitroanthracene, NaOH, and a solvent... [Link].

[14] PubChem. 1,5-Dinitroanthracene-9,10-dione. [Link].

[10] Oxford Academic. Polarographic Behavior of 9-Nitroanthracene and 9,10-Dinitroanthracene in Dimethylformamide. [Link].

Sources

- 1. 9,10-Dinitroanthracene | C14H8N2O4 | CID 154901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.molbase.com [m.molbase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 9,10-Dinitroanthracene | CAS#:33685-60-8 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - 9,10-dinitroanthracene (C14H8N2O4) [pubchemlite.lcsb.uni.lu]

- 8. 1,8-Dinitro-9,10-anthraquinone | C14H6N2O6 | CID 67210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. accustandard.com [accustandard.com]

- 14. 9,10-Anthracenedione, 1,5-dinitro- | C14H6N2O6 | CID 6705 - PubChem [pubchem.ncbi.nlm.nih.gov]

Nitroanthracene Isomer Stability and Reactivity: A Technical Guide

The following technical guide details the stability, reactivity, and synthetic characteristics of nitroanthracene isomers, with a specific focus on the structural determinants of their behavior.

Executive Summary

Nitroanthracenes (NAs) represent a class of polycyclic aromatic hydrocarbons (nitro-PAHs) where the position of the nitro group dictates profound differences in stability, photochemical behavior, and biological toxicity.

-

9-Nitroanthracene (9-NA): The most thermodynamically stable yet photochemically labile isomer.[1] Its nitro group is forced perpendicular to the anthracene plane due to steric hindrance, preventing resonance conjugation but facilitating unique photochemical rearrangements.

-

1- and 2-Nitroanthracene (1-NA, 2-NA): Less sterically hindered, these isomers adopt a planar conformation, allowing for extended conjugation.[1] This planarity correlates directly with high mutagenic potency (Ames positive) compared to the biologically inert 9-NA.[1]

This guide serves as a reference for the synthesis, handling, and reactivity profiling of these compounds in drug discovery and environmental toxicology.

Structural & Electronic Characterization

The reactivity differences between isomers are governed almost entirely by steric hindrance and orbital alignment .

Steric Hindrance at the 9-Position

In 9-nitroanthracene, the nitro group is flanked by the peri-hydrogens at positions 1 and 8. The van der Waals radius of the oxygen atoms overlaps with these protons, forcing the nitro group to rotate ~90° out of the plane of the aromatic ring.

-

Consequence 1 (Electronic): The

-system of the nitro group decouples from the anthracene -

Consequence 2 (Reactivity): The perpendicular orientation facilitates a specific nitro-to-nitrite rearrangement upon UV irradiation (see Section 3).[1]

Planarity of 1- and 2-Isomers

In 1-NA and 2-NA, the nitro group encounters minimal steric repulsion.[1] It adopts a coplanar orientation, maximizing resonance stabilization. This allows the nitro group to withdraw electron density from the ring, activating the molecule for metabolic reduction—a key step in mutagenicity.

Isomer Comparison Table

| Feature | 9-Nitroanthracene | 1-Nitroanthracene | 2-Nitroanthracene |

| Nitro Orientation | Perpendicular (~90°) | Planar (~0°) | Planar (~0°) |

| Steric Hindrance | High (Peri-hydrogens H1/H8) | Moderate (H9 interaction) | Low |

| Photostability | Low (Rapid rearrangement) | Moderate | Moderate |

| Mutagenicity (Ames) | Weak / Negative | Moderate | High (Potent) |

| Major Metabolite | Anthraquinone | Aminoanthracene | Aminoanthracene |

Photochemical Stability: The Nitro-Nitrite Rearrangement[1]

9-Nitroanthracene undergoes a distinct photochemical decomposition pathway not seen in the planar isomers.[1] This mechanism is a critical consideration for storage and handling.

Mechanism

Upon irradiation (UV-A or visible blue light), 9-NA is excited to a singlet state (

Pathway Visualization

Caption: Photochemical degradation pathway of 9-nitroanthracene via nitro-nitrite rearrangement.

Biological Reactivity & Toxicology[2]

The toxicity of nitroanthracenes is driven by enzymatic nitroreduction .[2]

Metabolic Activation Pathway

For a nitro-PAH to be mutagenic, it must be reduced to a hydroxylamine (

-

2-NA: The planar nitro group is easily accessible to nitroreductases (e.g., xanthine oxidase, CYP450). It is readily reduced to 2-aminoanthracene, a known mutagen.[1]

-

9-NA: Steric hindrance blocks the approach of reducing enzymes. Furthermore, the perpendicular nitro group destabilizes the resonance required to stabilize the nitrenium ion intermediate. Consequently, 9-NA is largely metabolized via ring oxidation (forming epoxides) or NO loss (forming anthraquinone), neither of which are potent mutagens.

Mutagenicity SAR Visualization

Caption: Metabolic activation pathway.[1][3] 9-NA blockage occurs at the first reduction step.[1]

Experimental Protocols

Protocol A: Synthesis of 9-Nitroanthracene

Principle: Direct electrophilic aromatic substitution.[1] The 9-position is the most nucleophilic site on the anthracene ring.

Reagents:

-

Anthracene (20 g, 112 mmol)[4]

-

Glacial Acetic Acid (Solvent)[4]

-

Concentrated Nitric Acid (HNO

, 70%)[4][5]

Workflow:

-

Suspension: Suspend 20 g of finely powdered anthracene in 80 mL of glacial acetic acid in a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and thermometer.

-

Nitration: Add 8 mL (126 mmol) of conc. HNO

dropwise over 20 minutes. -

Reaction: Stir for 30 minutes until the solution clears (indicating consumption of anthracene).

-

Quenching/Precipitation: Add a mixture of 50 mL conc. HCl and 50 mL glacial acetic acid to the filtrate. This precipitates the intermediate 9-nitro-10-chloro-9,10-dihydroanthracene.[1]

-

Aromatization: Filter the pale yellow solid. Triturate (grind/mix) the solid with 60 mL of warm (60°C) 10% NaOH solution.

-

Purification: Filter the crude orange product, wash with water until neutral, and recrystallize from glacial acetic acid.

Protocol B: Isolation of 1- and 2-Nitroanthraquinone

Note: Direct synthesis of 1- and 2-nitroanthracene is synthetically challenging.[1] The standard research route involves synthesizing the corresponding anthraquinone and reducing it.

Workflow:

-

Nitration: Nitrate anthraquinone with conc. HNO

/H -

Selective Solubilization: Treat the crude mixture with aqueous sodium sulfite (Na

SO -

Filtration: Filter the hot mixture.

Protocol C: Photostability Assay

Purpose: To quantify the degradation rate of nitroanthracene isomers under ambient light.

-

Preparation: Dissolve the specific isomer in acetonitrile to a concentration of 10 µM.

-

Control: Wrap one aliquot in aluminum foil (Dark Control).

-

Exposure: Expose the test sample to a simulated solar simulator (e.g., Xenon arc lamp, 300–800 nm) or ambient fluorescent light.

-

Sampling: Aliquot 100 µL every 5 minutes (for 9-NA) or every 60 minutes (for 1-/2-NA).

-

Analysis: Analyze via HPLC-UV (C18 column, 80:20 MeCN:Water, detection at 254 nm).

-

9-NA Result: Rapid decay (

min) with appearance of anthraquinone peak.[1] -

1-/2-NA Result: Slow decay (

hours).

-

References

-

Photochemistry Mechanism: Chapman, O. L., et al. "Photochemical transformations of 9-nitroanthracene." Journal of the American Chemical Society, 1966.

-

Synthesis of 9-NA: "9-Nitroanthracene." Organic Syntheses, Coll.[5] Vol. 4, p.711 (1963); Vol. 39, p.53 (1959).

-

Synthesis of 2-NA: Scribner, J. D., & Miller, J. A.[12] "Synthesis of 2-nitroanthracene and N-hydroxy-2-anthrylamine." Journal of the Chemical Society, 1965.

-

Mutagenicity SAR: Fu, P. P., et al. "Relationship between the nitro group orientation and the mutagenicity of nitro-polycyclic aromatic hydrocarbons." Mutation Research/Genetic Toxicology, 1986.

-

Metabolic Pathways: Heflich, R. H., et al. "Metabolism of 9-nitroanthracene by rat liver microsomes." Carcinogenesis, 1985.[13]

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104030927A - Method for preparing 1-nitroanthraquinone by using metal-modified molecular sieve as catalyst - Google Patents [patents.google.com]

- 8. US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free of 1,5-dinitro-anthraquinone - Google Patents [patents.google.com]

- 9. US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free of 1,5-dinitro-anthraquinone - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-AMINOANTHRAQUINONE synthesis - chemicalbook [chemicalbook.com]

- 12. 1000. Synthesis of 2-nitroanthracene and N-hydroxy-2-anthrylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Metabolism of 9-nitroanthracene by rat liver microsomes: identification and mutagenicity of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Navigating the Regioselective Nitration of Anthracene

A Guide to Synthetic Strategy, Mechanistic Principles, and Safety Protocols

Introduction: The Challenge of Regiocontrol in Anthracene Chemistry

Anthracene, a linearly fused tricyclic aromatic hydrocarbon, presents a fascinating yet challenging scaffold for synthetic chemists. Its extended π-system results in a unique electronic landscape where the central 9 and 10 positions are exceptionally reactive towards electrophilic attack.[1][2] This inherent reactivity, while synthetically useful, poses a significant hurdle when substitution is desired at other positions on the terminal rings. This guide addresses the synthesis of dinitroanthracene derivatives, with a specific focus on the formidable challenge of synthesizing 2,9-dinitroanthracene. Direct nitration protocols overwhelmingly favor the formation of 9-nitroanthracene and subsequently 9,10-dinitroanthracene.[2] Achieving a 2,9-substitution pattern requires a nuanced understanding of anthracene's reactivity, careful selection of reaction conditions, and potentially multi-step strategies involving protecting groups.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles governing anthracene nitration, a detailed and safety-oriented protocol for the foundational synthesis of 9-nitroanthracene, and a discussion of potential strategies for accessing less-favored isomers like this compound.

Pillar 1: Expertise & Experience - The Causality of Experimental Choices

Understanding the Mechanism and Regioselectivity

Electrophilic aromatic substitution on anthracene is dictated by the stability of the carbocation intermediate, known as the sigma complex or arenium ion.[1] Attack at the C9 position is highly favored because it allows the positive charge to be delocalized across the molecule while preserving the aromaticity of two intact benzene rings.[1] This results in a more stable intermediate compared to attack at the C1 or C2 positions, where aromaticity is more significantly disrupted.

The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid (HNO₃) and a stronger acid catalyst, usually sulfuric acid (H₂SO₄).[3]

Mechanism of Anthracene Nitration

Caption: Mechanism of electrophilic nitration of anthracene at the C9 position.

Further nitration of 9-nitroanthracene also preferentially occurs at the remaining highly activated meso-position (C10), leading to 9,10-dinitroanthracene. The initial nitro group is deactivating, but the overwhelming kinetic and thermodynamic preference for substitution at the meso-positions dictates the outcome. Synthesizing this compound is therefore not achievable via a simple one-pot dinitration of anthracene.

Pillar 2: Trustworthiness - A Self-Validating System

The Paramount Importance of Safety in Nitration Chemistry

Nitration reactions are energetically favorable and highly exothermic.[4] The combination of strong oxidizing acids (nitric acid) with organic compounds creates a significant risk of thermal runaway, which can lead to violent decomposition or explosion.[5] Therefore, strict adherence to safety protocols is non-negotiable.

Key Safety Considerations:

-

Hazard Assessment: Before any experiment, conduct a thorough risk assessment. Nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[6][7] Nitric acid is also a strong oxidizer that can react violently with other chemicals.[7]

-

Engineering Controls: All nitration reactions must be performed in a certified chemical fume hood with adequate ventilation to prevent exposure to toxic fumes like nitrogen dioxide.[6] An acid-resistant work surface is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Acid-resistant gloves (e.g., butyl rubber or Viton).

-

Chemical splash goggles and a face shield.[7]

-

A flame-resistant lab coat.

-

-

Temperature Control: Strict temperature control is the most critical parameter for preventing runaway reactions.[8] Reactions should be conducted in a cooling bath (e.g., ice/water or ice/salt) with continuous monitoring of the internal reaction temperature.

-

Controlled Reagent Addition: The nitrating agent must always be added slowly and dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized hot spots.[8]

-

Quenching: The reaction must be quenched carefully by slowly pouring the reaction mixture onto crushed ice with stirring. This dissipates heat and precipitates the product.[8]

-

Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits (containing a neutralizer like sodium bicarbonate).[6]

Reaction Monitoring and Product Validation

A trustworthy protocol includes checkpoints for validation.

-

Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the anthracene spot and the appearance of a new, more polar spot indicates product formation.

-

Characterization: The identity and purity of the final product must be confirmed by analytical methods such as:

-

Melting Point: Compare the observed melting point with the literature value (e.g., 9-nitroanthracene: 145–146 °C).[9]

-

Spectroscopy (NMR, IR): Confirm the structure and the presence of the nitro group.

-

Mass Spectrometry: Verify the molecular weight of the product.

-

Experimental Protocol: Synthesis of 9-Nitroanthracene

This protocol is a foundational procedure for the mononitration of anthracene and serves as an illustrative example of the techniques involved. It is adapted from established literature procedures.[9]

Materials and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Anthracene | 5.0 g (28.0 mmol) | Starting Material |

| Glacial Acetic Acid | ~60 mL | Solvent |

| Concentrated Nitric Acid (70%) | 2.0 mL (~31.5 mmol) | Nitrating Agent |

| Three-necked round-bottom flask | 250 mL | Reaction Vessel |

| Dropping funnel | 50 mL | Controlled addition of nitric acid |

| Magnetic stirrer and stir bar | - | Efficient mixing |

| Thermometer | - | Internal temperature monitoring |

| Ice/water bath | - | Temperature control |

| Buchner funnel and filter flask | - | Product isolation (vacuum filtration) |

Step-by-Step Methodology

-

Setup: Assemble a 250-mL, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Suspend 5.0 g (28.0 mmol) of finely powdered anthracene in 20 mL of glacial acetic acid in the flask.

-

Cooling: Place the flask in an ice/water bath and begin vigorous stirring. Allow the suspension to cool to below 20°C.

-

Nitrating Agent Addition: Slowly add 2.0 mL (~31.5 mmol) of concentrated nitric acid dropwise from the dropping funnel over a period of 20-30 minutes. Crucially, maintain the internal reaction temperature below 25°C throughout the addition. [9]

-

Reaction: After the addition is complete, continue stirring the mixture in the cooling bath for an additional 60 minutes. The mixture should become a clearer solution as the reaction progresses.

-

Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant manual stirring. A yellow solid will precipitate.

-

Isolation: Isolate the crude 9-nitroanthracene by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid product on the filter with several portions of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.

-

Drying: Allow the product to air-dry on the funnel or in a desiccator.

-

Purification: Recrystallize the crude product from glacial acetic acid (~40 mL) to yield bright orange-yellow needles of pure 9-nitroanthracene.[9]

-

Final Characterization: Dry the purified crystals, record the final yield, and characterize the product by melting point and spectroscopic methods to confirm identity and purity. The expected yield is approximately 60-70%.[9]

Workflow Diagram

Caption: Experimental workflow for the synthesis of 9-nitroanthracene.

Authoritative Grounding: Strategies Towards this compound

As established, direct dinitration is not a viable route to this compound. A more plausible, albeit complex, strategy would involve protecting the hyper-reactive 9 and 10 positions. One common method in anthracene chemistry is to use the corresponding anthraquinone as a starting material.[10]

Hypothetical Synthetic Pathway:

-

Oxidation: Anthracene can be oxidized to 9,10-anthraquinone, effectively protecting the 9 and 10 positions.[11]

-

Dinitration of Anthraquinone: Nitration of 9,10-anthraquinone is possible, though the carbonyl groups are strongly deactivating. This step would likely require harsh conditions (e.g., fuming nitric acid and sulfuric acid) and would yield a mixture of dinitroanthraquinone isomers.[12]

-

Isomer Separation: The desired 2,x-dinitroanthraquinone isomer would need to be meticulously separated from other isomers, a non-trivial purification challenge.[12]

-

Reduction: The purified dinitroanthraquinone would then be reduced back to the anthracene core. This reduction must be selective enough to reduce the quinone carbonyls without affecting the nitro groups.

This theoretical pathway highlights the significant synthetic effort required to bypass the natural reactivity of the anthracene core. Each step would require extensive optimization and careful characterization.

References

- Nitration reaction safety - YouTube.

-

On the Reaction between Anthracene and the Nitrosonium Ion. A Simple Method for the Preparation of 9,10-Anthraquinone and Some Comments on its Formation in Aromatic Nitration. - ResearchGate. Available at: [Link]

-

Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. Available at: [Link]

-

Nitric Acid Safety Tips & Health Hazards | VelocityEHS. Available at: [Link]

-

Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. Available at: [Link]

-

Lecture 05 : Chemical reactions of #Anthracene. part-2. - YouTube. Available at: [Link]

-

Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative - PMC. Available at: [Link]

-

Nitration of naphthalene and anthracene - Chemistry Stack Exchange. Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

Anthracene: Properties, Production And Uses - Chemcess. Available at: [Link]

-

9-nitroanthracene - Organic Syntheses Procedure. Available at: [Link]

-

Ch12: EArS of Polycyclic Aromatics - Department of Chemistry. Available at: [Link]

-

Recent advances in the syntheses of anthracene derivatives - PMC. Available at: [Link]

-

9,10-Dinitroanthracene | C14H8N2O4 | CID 154901 - PubChem - NIH. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemcess.com [chemcess.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. vapourtec.com [vapourtec.com]

- 6. youtube.com [youtube.com]

- 7. ehs.com [ehs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 1,5-Dinitroanthraquinone | 82-35-9 [smolecule.com]

Regioselective Nitration of Anthracene Derivatives: A Comprehensive Guide for Researchers

Introduction: The Strategic Importance of Nitroanthracenes

Anthracene, a fundamental polycyclic aromatic hydrocarbon (PAH), and its derivatives are cornerstones in the development of advanced materials and pharmaceuticals. Their unique photophysical and electronic properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes in biological imaging. The introduction of a nitro (-NO₂) group onto the anthracene scaffold profoundly modulates these properties and serves as a versatile synthetic handle for further functionalization, opening avenues for the creation of novel dyes, energetic materials, and pharmacologically active agents.

However, the inherent reactivity of the anthracene nucleus presents a significant challenge: controlling the position of nitration. The three distinct positions on the anthracene ring (C1, C2, and C9) exhibit different susceptibilities to electrophilic attack. Achieving high regioselectivity is paramount, as the isomeric purity of the resulting nitroanthracene derivative dictates its subsequent utility and performance. This guide provides an in-depth exploration of the principles and methodologies governing the regioselective nitration of anthracene and its derivatives, offering both mechanistic insights and detailed experimental protocols for the modern research scientist.

The Fundamental Reactivity of the Anthracene Core: A Tale of Two Rings

The electrophilic nitration of unsubstituted anthracene predominantly yields 9-nitroanthracene. This pronounced regioselectivity is a direct consequence of the stability of the intermediate carbocation, often referred to as the sigma complex or Wheland intermediate.[1][2]

Attack of the nitronium ion (NO₂⁺) at the C9 position results in a sigma complex where the positive charge is delocalized across the molecule while preserving the aromaticity of two intact benzene rings.[1][2][3] In contrast, attack at the C1 or C2 positions disrupts the aromaticity of one of the terminal rings to a greater extent, leading to a less stable intermediate.[1][2] This energetic preference for the formation of the C9-substituted intermediate dictates the kinetic product of the reaction.

Diagram 1: Electrophilic Attack on Anthracene

Caption: Stability of the sigma complex dictates the regioselectivity in anthracene nitration.

Controlling Regioselectivity: Beyond the Inherent Preference

While the 9-position is kinetically favored, achieving nitration at other positions is not only possible but often desirable for specific applications. The key to unlocking this alternative regioselectivity lies in a nuanced understanding and manipulation of several factors:

-

Substituent Effects: The presence of existing functional groups on the anthracene ring can dramatically alter the electronic landscape of the molecule, thereby directing the incoming nitro group to specific positions.

-

Reaction Conditions: Parameters such as temperature, solvent, and reaction time can be tuned to favor either the kinetic or thermodynamic product.

-

Nitrating Agent: The choice of nitrating agent can influence the reactivity and steric demands of the electrophile, leading to different isomeric ratios.

Harnessing Substituent Directing Effects

The principles of ortho-, para-, and meta-direction, well-established in benzene chemistry, provide a foundational understanding for substituted anthracenes. However, the fused ring system of anthracene introduces additional complexity.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups are activating and generally direct electrophilic attack to the ortho and para positions relative to themselves. For a substituent at the 2-position, this would favor nitration at the 1 and 3 positions. However, the overarching preference for substitution on the central ring often leads to nitration at the 9 and 10 positions if they are unsubstituted.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) are deactivating and direct incoming electrophiles to the meta position. For a substituent at the 1-position, this would favor nitration at the 3, 6, and 8 positions.

Table 1: Predicted Regioselectivity of Nitration for Substituted Anthracenes

| Substituent at C2 | Expected Major Nitration Product(s) | Rationale |

| -CH₃ (EDG) | 1-Nitro-2-methylanthracene, 3-Nitro-2-methylanthracene, and 9/10-Nitro-2-methylanthracene | The activating methyl group directs ortho and para. The inherent reactivity of the 9 and 10 positions also plays a role. |

| -Cl (EWG, but o,p-directing) | 1-Nitro-2-chloroanthracene, 3-Nitro-2-chloroanthracene, and 9/10-Nitro-2-chloroanthracene | The inductive withdrawing effect deactivates the ring, but lone pair donation directs ortho and para. |

| -NO₂ (EWG, m-directing) | 2,6-Dinitroanthracene and 2,7-Dinitroanthracene | The deactivating nitro group directs subsequent nitration to the other terminal ring at positions meta to the existing nitro group. |

Kinetic vs. Thermodynamic Control: A Matter of Temperature and Time

The concepts of kinetic and thermodynamic control are crucial for manipulating the regioselectivity of nitration.[4][5][6][7]

-

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[4][8] This is the product that proceeds through the lowest energy transition state. For unsubstituted anthracene, 9-nitroanthracene is the kinetic product.[1]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible.[5] This allows for an equilibrium to be established, favoring the most stable product (the thermodynamic product), which may not be the one that forms the fastest. In some cases, a different isomer may be more thermodynamically stable than the 9-nitro derivative.

By carefully selecting the reaction temperature, it is possible to favor one isomer over another.

Protocols for Regioselective Nitration

The following protocols provide detailed, step-by-step methodologies for the synthesis of specific nitroanthracene isomers.

Protocol 1: Synthesis of 9-Nitroanthracene (Kinetic Control)

This protocol is a classic example of electrophilic aromatic substitution on anthracene, yielding the kinetically favored product.[9]

Materials:

-

Anthracene

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Concentrated Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Suction filtration apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 20 g (0.112 mol) of finely powdered anthracene in 80 mL of glacial acetic acid.

-

Immerse the flask in a water bath maintained at 20-25 °C.

-

Slowly add 8 mL (0.126 mol) of concentrated nitric acid from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 30 °C. This addition should take approximately 15-20 minutes.

-

After the addition is complete, continue stirring for 30 minutes. The mixture should become a clear solution.

-

Filter the solution to remove any unreacted anthracene.

-

To the filtrate, slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.

-

Collect the precipitate by suction filtration and wash it with two 25 mL portions of glacial acetic acid, followed by water until the washings are neutral.

-

Transfer the precipitate to a beaker and add 60 mL of warm (60-70 °C) 10% sodium hydroxide solution. Triturate the solid thoroughly.

-

Collect the crude 9-nitroanthracene by suction filtration and wash it with warm water until the washings are neutral.

-

Air-dry the product and recrystallize from glacial acetic acid to obtain bright orange-yellow needles.

Expected Yield: 60-68%

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2,9-Dinitroanthracene

Executive Summary: The "Brick Dust" Challenge

Why is this molecule so difficult to dissolve? 2,9-Dinitroanthracene (2,9-DNA) presents a classic "brick dust" challenge in organic chemistry. Its insolubility stems from two competing forces:

-

High Lattice Energy: The planar anthracene core facilitates strong

- -

Dipolar Locking: The nitro groups at the 2 and 9 positions introduce strong intermolecular dipole-dipole interactions, effectively "locking" the molecules into a tight crystal lattice that resists solvation.

Standard solvents (Methanol, Hexane, Ether) will fail. Successful dissolution requires solvents that can disrupt both the aromatic stacking and the dipolar interactions.

Solvent Selection Guide

The following hierarchy is based on Hildebrand Solubility Parameters and

Tier 1: High-Performance Solvents (Recommended)

Use these for stock solutions (>5 mg/mL) or reactions.

| Solvent | Boiling Point (°C) | Mechanism of Action | Suitability |

| 1,2-Dichlorobenzene (o-DCB) | 180 | Matches aromatic | Excellent |

| 1,2,4-Trichlorobenzene (TCB) | 214 | High boiling point allows for aggressive heating. | Excellent |

| N-Methyl-2-pyrrolidone (NMP) | 202 | Strong dipolar aprotic; solvates nitro groups effectively. | Very Good |

| Nitrobenzene | 210 | "Like dissolves like" (aromatic + nitro). | Good (Toxic) |

Tier 2: Moderate Solvents

Use for dilute analytical standards (<1 mg/mL) or extractions.

| Solvent | Boiling Point (°C) | Limitations |

| Dimethylformamide (DMF) | 153 | Good solubility when hot; tends to precipitate upon cooling. |

| Dimethyl Sulfoxide (DMSO) | 189 | High viscosity; difficult to remove. |

| Chloroform (CHCl₃) | 61 | Good for initial testing, but low boiling point limits heating. |

| Toluene | 110 | Often insufficient for dinitro-substituted anthracenes without co-solvents. |

Tier 3: Non-Solvents (Avoid)

-

Alcohols: Methanol, Ethanol, Isopropanol (Will cause immediate precipitation).

-

Alkanes: Hexane, Heptane, Pentane.

-

Ethers: Diethyl ether.[1]

Visual Troubleshooting Workflow

The following decision tree outlines the logical process for achieving a stable solution.

Figure 1: Step-by-step decision tree for solubilizing rigid aromatic compounds.

Standard Operating Procedure (SOP): The Gradient Heating Method

Warning: 2,9-DNA is a nitro-aromatic. While generally stable, avoid heating dry solids. Always heat in solution.

Objective: Dissolve 2,9-DNA at 5 mg/mL for spectroscopic analysis.

-

Preparation: Weigh 10 mg of 2,9-DNA into a 20 mL scintillation vial.

-

Solvent Addition: Add 2.0 mL of 1,2-Dichlorobenzene (o-DCB) .

-

Note: Do not use DCM or Chloroform if you plan to heat, as they will evaporate too quickly.

-

-

Sonication (Critical Step): Sonicate the suspension for 10–15 minutes.

-

Why? This breaks up the macroscopic crystal lattice, increasing surface area for the solvent to act. The solution will likely remain cloudy.

-

-

Gradient Heating:

-

Place vial on a heating block set to 60°C . Stir at 300 RPM.

-

If undissolved after 10 mins, increase to 100°C .

-

If undissolved after 10 mins, increase to 140°C (Only for high-boiling solvents like o-DCB/NMP).

-

-

Visual Inspection: Hold the vial against a light source. Look for "shimmering" particles (undissolved microcrystals).

-

Cooling: Allow to cool slowly to room temperature on the block (switch heat off).

-

Rapid cooling causes immediate reprecipitation.

-

Frequently Asked Questions (FAQs)

Q1: My solution was clear when hot, but needles precipitated instantly upon cooling. What happened?

A: You encountered supersaturation . At high temperatures, the entropic benefit of solvation overcomes the lattice energy. As the temperature drops, the system seeks to return to its lowest energy state (the crystal lattice).

-

Fix: Your concentration is too high for room temperature stability. Dilute by 50% with the same solvent and reheat. If you need high concentrations for processing (e.g., spin coating), keep the solution and substrate hot (70°C+) during application.

Q2: Can I use Acetone or DCM? They are easier to remove.

A: No. Acetone is too polar and lacks the aromatic character to interact with the anthracene core. DCM is a "marginal" solvent; it might dissolve trace amounts (<0.1 mg/mL) but is insufficient for bulk processing.

-

Workaround: If you need a volatile solvent, try Chlorobenzene (BP 131°C). It is a compromise between solubility power and volatility.

Q3: The solution turned dark brown/red after heating in DMF. Is this normal?

A: Caution Required. While nitro-anthracenes are colored (yellow/orange), a shift to dark red or brown in DMF/DMSO upon heating often indicates nucleophilic aromatic substitution or decomposition.

-

Mechanism: At high temperatures (>100°C), DMF can decompose to form dimethylamine, which can attack the nitro-aromatic ring.

-

Recommendation: Use o-Dichlorobenzene for high-temperature work (>100°C) as it is chemically inert toward nitro groups.

Q4: How do I filter this? It clogs my syringe filters.

A: The "clogging" is likely rapid precipitation occurring inside the cool filter housing.

-

Protocol:

-

Pre-heat your syringe and the filter unit (use a glass/PTFE syringe, not plastic).

-

Filter the solution while it is still hot (>80°C).

-

Use a 0.45 µm PTFE (Teflon) membrane. Avoid Nylon, which can degrade in hot polar solvents.

-

References

-

National Toxicology Program (NTP). (1992).[2] Chemical and Physical Properties: 9-Nitroanthracene.[2][3] National Institutes of Health.[2] Link

- Relevance: Establishes baseline solubility for nitro-anthracenes (<0.1 mg/mL in standard conditions), serving as a proxy for the 2,9-isomer.

-

BenchChem. (2025).[4] Solubility Characteristics of 9,10-Di(naphthalen-2-yl)anthracene in Organic Solvents.Link

- Relevance: Provides comparative solubility data for heavy anthracene derivatives and validates the use of chlorinated arom

-

Cayman Chemical. (2022).[5] Product Information: 9-Anthracenecarboxylic Acid.[5]Link

- Relevance: Demonstrates the solubility limits (~1 mg/mL)

-

Toku-E. (2024). Solubility Data Resource: Aromatic Compounds.Link

- Relevance: General reference for selecting solvents for rigid, planar arom

Sources

Optimizing column chromatography for nitroanthracene isomers

Technical Support Center: Nitroanthracene Isomer Purification Subject: Optimizing Column Chromatography for Nitro-PAH Isomers (1-, 2-, and 9-Nitroanthracene) Ticket ID: #NA-ISO-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Mission Statement

This guide addresses the purification of nitroanthracene isomers. Unlike simple functional group separations, separating positional isomers of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) requires exploiting subtle differences in molecular shape and electronic density. The following protocols prioritize the stability of the analyte (photosensitivity) and the resolution of the sterically hindered 9-nitro isomer from the planar 1- and 2- isomers.

Module 1: Strategic Phase Selection (The "Why" Behind the Separation)

Q: Why are my isomers co-eluting on standard silica gel?

A: Isomer separation on standard silica relies on polarity differences.[1][2] However, the polarity difference between 1-nitroanthracene and 2-nitroanthracene is minimal. To separate them, you must exploit steric hindrance and shape selectivity .

-

The Structural Key:

-

9-Nitroanthracene: The nitro group is located at the meso position. Steric repulsion from the "peri" protons (at C1 and C8) forces the nitro group to twist roughly 90° out of the plane of the anthracene ring. This reduces its ability to interact with the planar silica surface, making it the least retained (elutes first).

-

2-Nitroanthracene: The nitro group is distal and experiences minimal steric hindrance. It remains coplanar with the ring system, maximizing

-conjugation and surface adsorption. It is usually the most retained (elutes last). -

1-Nitroanthracene: Intermediate retention.

-

-

Stationary Phase Recommendations:

-

Standard Silica (Irregular, 40-63 µm): Sufficient for separating 9-nitroanthracene from the 1- and 2- isomers. Likely insufficient for baseline separation of 1-nitro from 2-nitro.

-

Reversed-Phase C18 (Polymeric): If silica fails, switch to a polymeric C18 column. Polymeric phases have a rigid "slot-like" structure that discriminates between the twisted 9-nitro and the planar 2-nitro much better than monomeric C18 phases.

-

Module 2: Mobile Phase & Method Optimization

Q: Which solvent system maximizes resolution while minimizing tailing?

A: Avoid simple Hexane/Ethyl Acetate systems if possible. Nitro-PAHs are "soft" bases that interact strongly with acidic silanols, leading to peak tailing.

Recommended Solvent Systems:

| System | Composition | Application | Pros/Cons |

|---|

| Primary | Hexane / Dichloromethane (DCM) | Gradient: 0%

Visual Workflow: Method Development Logic

Caption: Decision tree for selecting loading techniques and solvent systems based on solubility and resolution (

Module 3: Troubleshooting Common Failures

Q: My sample is turning brown/black on the column. What is happening? A: This is likely photolytic degradation .

-

Mechanism: Nitroanthracenes (especially the 9-isomer) are highly photosensitive. Under ambient light, they undergo a nitro-to-nitrite rearrangement followed by dissociation to form anthraquinone and other radical species [1, 2].

-

Solution: Wrap the column in aluminum foil. Perform all fraction collection in amber tubes or under low-light conditions.

Q: I see "ghost peaks" or broad smears instead of sharp bands. A: This indicates on-column degradation or precipitation .

-

Precipitation: Nitroanthracenes have poor solubility in pure hexane. If your gradient starts at 100% hexane, the sample may precipitate at the top of the column.

-

Fix: Start the gradient at 5% DCM (or Toluene) to keep the sample solvated, or use the "Dry Load" technique described in the protocol below.

-

Visual Troubleshooting Logic

Caption: Diagnostic flow for identifying and resolving peak shape and stability issues.

Module 4: Standard Operating Procedure (SOP)

Protocol: Flash Chromatography of Nitroanthracene Isomers

1. Preparation:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Hexane (Solvent A) and Dichloromethane (Solvent B).

-

Safety: Work in a fume hood. Nitro-PAHs are potential mutagens [3]. Wear nitrile gloves. Minimize light exposure.

2. Sample Loading (Dry Load Method - Critical for Solubility):

-

Dissolve the crude mixture in minimal DCM.

-

Add Celite 545 or Silica Gel (ratio 1:2 sample-to-solid).

-

Rotary evaporate to dryness until a free-flowing yellow powder is obtained.

-

Load this powder on top of the pre-packed column and cap with a layer of sand.

3. Elution Gradient:

-

0 - 5 min: 100% Hexane (Flush impurities).

-

5 - 20 min: Linear gradient to 20% DCM. (Watch for 9-Nitroanthracene).[3][4][5][6]

-

20 - 40 min: Linear gradient to 50% DCM. (Elution of 1- and 2-Nitroanthracene).

4. Expected Elution Order (on Silica):

| Order | Compound | Visual Cue | Structural Reason |

| 1 | 9-Nitroanthracene | Bright Yellow Band | Twisted nitro group; lowest surface interaction. |

| 2 | 1-Nitroanthracene | Yellow/Orange Band | Partially hindered. |

| 3 | 2-Nitroanthracene | Deep Yellow Band | Planar; strongest adsorption to silica. |

5. Validation:

-

Check fractions via TLC (Mobile Phase: 30% DCM in Hexane).

-

Caution: 9-Nitroanthracene spots may fade on TLC plates if left under UV light too long due to photodegradation. Mark immediately.

References

-

Chapman, O. L., et al. (1984). "Photochemical Studies on 9-Nitroanthracene." Journal of the American Chemical Society. Link

-

Cvrčková, O., et al. (2005). "Photostability of Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)." Polycyclic Aromatic Compounds. Link

-

Butterworth, B. E., et al. (2001). "The preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene." Mutagenesis. Link

-

Wise, S. A., et al. (1993). "Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives." Journal of Chromatography A. Link

Sources

Technical Support Center: Thermal Stability of 2,9-Dinitroanthracene and Related Nitroaromatic Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to assist you in safely and accurately characterizing the thermal stability of 2,9-dinitroanthracene and other high-energy materials. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when heating a nitroaromatic compound like this compound?

A1: The primary concern is the potential for rapid, exothermic decomposition, which can lead to an explosion.[1] Nitroaromatic compounds are energetic materials, and their stability is finite. Heating provides the activation energy needed to initiate decomposition, which can be self-catalyzing and accelerate to a dangerous rate.[2] Therefore, all thermal analyses must be conducted on a small scale (milligrams) with appropriate safety measures in place.[3]

Q2: What are the expected initial steps in the thermal decomposition of a dinitroanthracene?

A2: For many nitroaromatic compounds, the initial and rate-determining step of thermal decomposition is the homolytic cleavage of the C-NO2 bond.[2] However, the specific mechanism can be influenced by the molecular structure and the presence of other functional groups. For instance, in some related compounds like 2,4-dinitroanisole (DNAN), decomposition is observed to begin around 200°C.[4] The decomposition of dinitroanthracene is likely to produce a variety of gaseous products, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Q3: Which analytical techniques are most suitable for assessing the thermal stability of this compound?

A3: The most common and powerful techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]

-

TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying decomposition temperatures and quantifying mass loss.[5]

-

DSC measures the heat flow into or out of a sample as it is heated, providing information on exothermic decomposition events, melting points, and other phase transitions.[3][5]

-

Simultaneous DSC-TGA (SDT) is often employed to get a comprehensive picture of both mass loss and associated energetic changes in a single experiment.[6][7]

Q4: How does the heating rate in a DSC or TGA experiment affect the observed decomposition temperature?

A4: The observed onset of decomposition is dependent on the heating rate.[8] A higher heating rate will generally result in a higher apparent decomposition temperature because the sample has less time to decompose at any given temperature.[8][9] For kinetic studies, it is crucial to perform experiments at multiple heating rates.

Q5: What safety precautions are essential when handling and analyzing dinitroanthracenes?

A5: Dinitroanthracenes and similar compounds pose a potential explosion hazard, especially when dry.[1] Key safety precautions include:

-

Always handle with non-sparking tools.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[10]

-

Work with the smallest possible sample size.

-

Avoid confinement of the material during heating.[10]

-

Ensure the material is not subjected to grinding, friction, or impact.

-

Keep the material wetted if possible, as the dry residue can be explosive.[1]

-

All handling should be done in a well-ventilated area, preferably within a fume hood.[10]

Troubleshooting Guide for Thermal Analysis

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Inconsistent Onset Decomposition Temperature | 1. Varying sample mass. 2. Different heating rates between runs. 3. Inconsistent sample packing in the crucible. 4. Sample inhomogeneity (impurities). | 1. Use a consistent sample mass (e.g., 1-2 mg) for all experiments. 2. Ensure the same heating rate is programmed for each run. 3. Gently tap the crucible to ensure the sample is in good thermal contact with the bottom. Do not press or grind the sample. 4. Ensure the sample is pure and homogenous. |

| Sharp, Unexplained Endotherm Before Decomposition | 1. Melting of the sample. 2. Phase transition. | 1. This is expected if the decomposition temperature is above the melting point. The DSC will show an endothermic peak for melting followed by an exothermic peak for decomposition. 2. Correlate with TGA data. A phase transition will not have an associated mass loss.[6] |

| Baseline Drift in DSC/TGA | 1. Instrument not equilibrated. 2. Contamination in the furnace or on the balance. 3. Reaction of the sample with the crucible material. | 1. Allow the instrument to equilibrate at the starting temperature for a sufficient time before starting the heating ramp. 2. Perform a "burn-off" run with an empty furnace to remove contaminants. 3. Use an inert crucible material, such as gold-plated stainless steel or aluminum, for your experiments.[3] |